Azetidin-3-yl(piperidin-4-yl)methanol
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Overview
Description
Azetidin-3-yl(piperidin-4-yl)methanol is a chemical compound with the molecular formula C9H18N2O It is a derivative of both azetidine and piperidine, which are nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl(piperidin-4-yl)methanol typically involves the reaction of azetidine and piperidine derivatives under specific conditions. One common method involves the reaction of azetidine with piperidine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Azetidin-3-yl(piperidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Azetidin-3-yl(piperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ylmethanol: A simpler derivative with similar structural features.
Azetidin-3-ylmethanol: Another related compound with a different substitution pattern.
N-aryl piperidines: Compounds with similar piperidine moieties but different substituents.
Uniqueness
Azetidin-3-yl(piperidin-4-yl)methanol is unique due to its combined azetidine and piperidine structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
azetidin-3-yl(piperidin-4-yl)methanol |
InChI |
InChI=1S/C9H18N2O/c12-9(8-5-11-6-8)7-1-3-10-4-2-7/h7-12H,1-6H2 |
InChI Key |
ONIXFMHNQBDXRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2CNC2)O |
Origin of Product |
United States |
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